molecular formula C25H28N2O2 B3420733 (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] CAS No. 2005443-99-0

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]

Cat. No. B3420733
M. Wt: 388.5 g/mol
InChI Key: RSBSWYBZVIWBOP-FGZHOGPDSA-N
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Description

“(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]” is a chiral nitrogen ligand used for enantioselective synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C21H20N2O2 . The IUPAC name is (4 R )-4-phenyl-2- [1- [ (4 R )-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole . The InChI and SMILES strings provide a textual representation of the molecule structure .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 332.4 g/mol . It has a complexity of 508 and a topological polar surface area of 43.2 Ų . It has no hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

  • Coordination Chemistry of Oxazoline Ligands : Oxazoline ligands, which include 4,5-dihydro-1,3-oxazole derivatives, are widely used as chiral auxiliaries in asymmetric organic syntheses. These ligands offer versatile design, straightforward synthesis, and modulation of chiral centers near donor atoms. They play a significant role in transition metal coordination chemistry, as detailed in the research by Gómez, Muller, and Rocamora (1999) (Gómez, Muller, & Rocamora, 1999).

  • Synthesis of Functionalized Polymers : Summers and Quirk (1996) explored the synthesis of functionalized polymers using 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole. This involved creating ω-oxazolyl polystyrene and its subsequent conversion to aromatic carboxyl chain-end functionalized polystyrene (Summers & Quirk, 1996).

  • Copper-Catalyzed Synthesis of Oxazoles : Kumar et al. (2012) reported an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles. This process involved copper-catalyzed cyclization of functionalized enamides, demonstrating a method to introduce various functionalities into oxazole products (Kumar, Saraiah, Misra, & Ila, 2012).

  • Synthesis of Oxazolyl and Carboxyl Functionalized Polymers : Summers, Maseko, and Summers (2013) focused on the synthesis of oxazolyl functionalized polymers using atom transfer radical polymerization (ATRP) methods. Their research highlights the versatility of oxazole derivatives in polymer chemistry (Summers, Maseko, & Summers, 2013).

  • Synthesis and Cytotoxicity of Oxazole Compounds : Apostol et al. (2019) synthesized and evaluated the cytotoxicity of organic compounds containing the oxazole ring. This research contributes to the understanding of the therapeutic potential of oxazole derivatives (Apostol et al., 2019).

Future Directions

The use of chiral nitrogen ligands like this compound in enantioselective synthesis is a vibrant area of research. Future directions may include the development of new synthetic methods using this ligand, as well as the exploration of its use in the synthesis of new chiral compounds .

properties

IUPAC Name

(4R)-4-benzyl-2-[1-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-3-9-19(10-4-1)15-21-17-28-23(26-21)25(13-7-8-14-25)24-27-22(18-29-24)16-20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBSWYBZVIWBOP-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]

CAS RN

2005443-99-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2005443-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
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(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
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(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
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(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
Reactant of Route 5
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(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
Reactant of Route 6
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]

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